molecular formula C8H8Cl2N2S B1197696 3,4-Dichlorobenzyl Carbamimidothioate CAS No. 22297-13-8

3,4-Dichlorobenzyl Carbamimidothioate

Cat. No. B1197696
CAS RN: 22297-13-8
M. Wt: 235.13 g/mol
InChI Key: LZTCFLDZLBOLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzyl Carbamimidothioate, also known as 3,4-Dichlorobenzyl Carbamimidothioate, is a useful research compound. Its molecular formula is C8H8Cl2N2S and its molecular weight is 235.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichlorobenzyl Carbamimidothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorobenzyl Carbamimidothioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTCFLDZLBOLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324845
Record name s-(3,4-dichlorobenzyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl Carbamimidothioate

CAS RN

22297-13-8
Record name s-(3,4-dichlorobenzyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dichlorophenyl)methyl carbamimidothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZA892FYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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